3-Aminochroman-4-one hydrochloride is a chemical compound that belongs to the class of aminochroman derivatives. This compound is characterized by its unique chroman structure, which consists of a benzopyran moiety substituted with an amino group and a carbonyl group. The hydrochloride form indicates that the compound is in its salt form, which typically enhances its solubility and stability.
The compound can be sourced from various chemical suppliers and is classified under several categories including:
The synthesis of 3-Aminochroman-4-one hydrochloride can be achieved through several methods:
The molecular formula of 3-Aminochroman-4-one hydrochloride is . The molecular weight is approximately 189.64 g/mol. The structural representation highlights:
3-Aminochroman-4-one hydrochloride can participate in various chemical reactions:
These reactions are significant in synthetic organic chemistry, allowing for the generation of diverse molecular scaffolds .
The mechanism of action for 3-Aminochroman-4-one hydrochloride primarily revolves around its interaction with biological targets:
Understanding these mechanisms is critical for exploring therapeutic applications.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize this compound accurately .
3-Aminochroman-4-one hydrochloride has several applications in scientific research:
The sustainable synthesis of 3-aminochroman-4-one derivatives leverages innovative solvent systems and catalysts to minimize environmental impact. Solvent-free multicomponent reactions (MCRs) enable direct access to the chromanone core under energy-efficient conditions. A notable approach uses agro-waste-derived catalysts like Water Extract of Orange Fruit Peel Ash (WEOFPA), rich in potassium oxide (K₂O, 70.7%) and calcium oxide (CaO, 10.1%) [5]. This catalyst facilitates condensation reactions at 60°C, achieving yields exceeding 90% while eliminating hazardous solvents. The high pH (11.7) of WEOFPA promotes deprotonation and nucleophilic addition steps critical for ring formation [5].
Microwave-assisted cyclization significantly accelerates the synthesis. Reactions completed within 10–15 minutes demonstrate near-quantitative yields, compared to 6–12 hours under conventional heating. This method reduces energy consumption by >80% and suppresses side products through uniform heating [9]. For N-acetylglucosamine-derived precursors, ionic liquids like pyrazine hydrochloride ([Pyz]Cl) in dimethylacetamide (DMA) with boric acid additives achieve 69.5% yield of furan intermediates at 170°C. These intermediates serve as pivotal precursors for functionalized chromanones [7].
Table 1: Green Catalysts for Chromanone Synthesis
Catalyst System | Reaction Temperature (°C) | Yield (%) | Key Advantages |
---|---|---|---|
WEOFPA/Glycerol | 60 | >90 | Agro-waste derived, solvent-free |
[Pyz]Cl/Boric Acid | 170 | 69.5 | Tunable acidity, high selectivity |
ZnBr₂-SiO₂ | 120 (MW) | 95 | Recyclable, short reaction times |
Atom economy is enhanced via one-pot cascade reactions, where in situ imine formation is followed by intramolecular cyclization. This strategy avoids intermediate isolation, reducing waste generation by 40–60% [5] [9]. Fourier-transform infrared spectroscopy (FTIR) and ¹³C nuclear magnetic resonance (NMR) analyses confirm the absence of impurities, with characteristic carbonyl stretches at 1680–1700 cm⁻¹ and distinct carbon resonances at 190–195 ppm for the chromanone ketone [7].
Enantiopure 3-aminochroman-4-one synthesis relies on asymmetric catalysts to install stereocenters with high fidelity. Artificial metalloenzymes incorporating non-canonical amino acids enable precise stereocontrol. For example, the LmrR protein scaffold modified with para-aminophenylalanine (pAF) coordinates Zn²⁺ ions, facilitating iminium-mediated Friedel-Crafts alkylations with 95% enantiomeric excess (ee) [2]. Directed evolution of this system via alanine scanning yielded triple mutants that enhance enantioselectivity for aliphatic side chains [2].
Organocatalysts derived from chiral pools provide cost-effective alternatives. L-Proline-tetrazole complexes catalyze intramolecular aldol cyclizations of o-hydroxyaryl ketones, affording (R)-3-aminochroman-4-one hydrochloride in 88% ee [8]. Hydrogen-bond-donating thiourea catalysts further improve stereoselectivity (>99% ee) by stabilizing developing charges in the transition state through dual H-bonding interactions .
Table 2: Enantioselective Performance of Catalytic Systems
Catalyst Type | Substrate Scope | ee (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|
LmrR_pAF Artificial Enzyme | Aliphatic enals | 95 | 120 |
L-Proline-Tetrazole | Aromatic aldehydes | 88 | 85 |
Cinchona-Thiourea | Halogenated ketones | >99 | 45 |
Transition metal catalysis using Rh(I)-(S)-BINAP complexes achieves dynamic kinetic resolution of racemic chromanones. Hydrogenation of ketimine intermediates proceeds with 94% ee and 98% conversion at ambient pressure [8]. The mechanism involves migratory insertion into the C=N bond, followed by stereoselective protonation. X-ray crystallography of Rh adducts confirms Re-face attack dominance due to steric shielding from the biphenyl backbone [8].
Structural modifications of the 3-aminochroman-4-one core mitigate poor membrane permeability and metabolic instability. Carboxylation at C-6, as in (R)-methyl 4-aminochroman-6-carboxylate hydrochloride, enhances water solubility (log P reduced by 1.8 units) while preserving bioactivity. The electron-withdrawing group stabilizes the enone system against glutathione adduction, confirmed via liquid chromatography–mass spectrometry (LC-MS) metabolite profiling [10].
Nanoencapsulation in metal-organic frameworks (MOFs) provides controlled release. Isoreticular MOF-3 (IRMOF-3) post-synthetically modified with benzoic acid (BA-IRMOF-3) increases drug loading to 28 wt% via π–π stacking and hydrogen bonding. In vitro release studies show pH-dependent kinetics: 80% release at pH 5.0 (lysosomal conditions) vs. 20% at pH 7.4 (physiological conditions) over 72 hours [3]. Molecular docking confirms that benzamide linkages in BA-IRMOF-3 strengthen binding affinity (−8.2 kcal/mol) to the chromanone carbonyl [3].
Table 3: Modified Derivatives and Their Properties
Derivative | Modification Site | Aqueous Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
3-Aminochroman-4-one hydrochloride | None | 0.8 | 12 |
(R)-Methyl 4-aminochroman-6-carboxylate | C-6 ester | 5.2 | >120 |
BA-IRMOF-3 encapsulated | Surface functionalization | N/A | Controlled release |
Amide coupling with amino acids masks the amine moiety as prodrugs. Conjugates with N-acetyl-ʟ-tryptophan show 50% higher intestinal absorption in Caco-2 cell monolayers, attributed to peptide transporter recognition. Hydrolysis by intestinal brush-border enzymes regenerates the active compound, verified via high-performance liquid chromatography (HPLC) with enzymatic incubation [7]. Benzoic acid grafting onto IRMOF-3’s amino groups via amide bonds further retards drug release, reducing burst effects from 40% to <15% in the first 6 hours [3].
These strategies collectively address key pharmacokinetic limitations: carboxylation improves solubility, nanoencapsulation extends circulation time, and prodrug design enhances permeability—enabling advanced preclinical development of optimized derivatives.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9